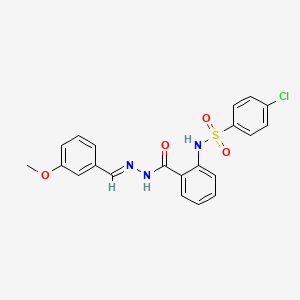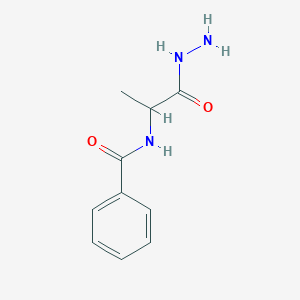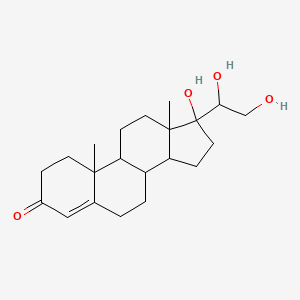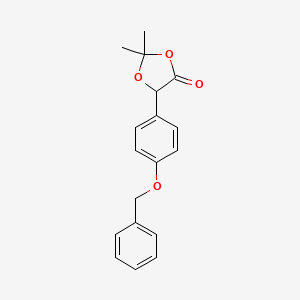![molecular formula C22H26N4 B12002261 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- CAS No. 5596-22-5](/img/structure/B12002261.png)
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- is a complex organic compound with a unique structure It features an ethylenediamine backbone with diethyl and naphthalenyl groups, along with a phenyldiazenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- typically involves multi-step organic reactions. The starting materials often include ethylenediamine, diethylamine, and naphthalenyl derivatives. The reaction conditions may involve:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl oxides, while reduction could produce various amines.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler analog with similar structural features but lacking the naphthalenyl and phenyldiazenyl groups.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Another related compound with additional methyl groups.
Uniqueness
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties
Eigenschaften
| 5596-22-5 | |
Molekularformel |
C22H26N4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(4-phenyldiazenylnaphthalen-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H26N4/c1-3-26(4-2)17-16-23-21-14-15-22(20-13-9-8-12-19(20)21)25-24-18-10-6-5-7-11-18/h5-15,23H,3-4,16-17H2,1-2H3 |
InChI-Schlüssel |
FIQJGKLNYNOONW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)







![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
